Neopentylzinc bromide
Overview
Description
Neopentylzinc bromide is an organozinc compound with the molecular formula C5H11BrZn. It is often utilized in organic synthesis as a reagent for transferring neopentyl groups (–CH2C(CH3)3). This compound plays a critical role in specific palladium-catalyzed cross-coupling reactions by serving as a source of alkyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylzinc bromide can be synthesized from 1-bromo-2,2-dimethylpropane and zinc. The reaction involves zinc metal powder, lithium chloride, and tetrabutylammonium iodide in tetrahydrofuran at 60°C for 64 hours . The reaction mixture is heated to 50°C, and chloro-trimethyl-silane is added, followed by neopentyl bromide. The conversion is monitored over time by gas chromatography analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of zinc metal and neopentyl bromide in the presence of catalysts and solvents like tetrahydrofuran is a common approach .
Chemical Reactions Analysis
Types of Reactions: Neopentylzinc bromide primarily undergoes substitution reactions. It is used in palladium-catalyzed cross-coupling reactions, where it transfers neopentyl groups to other molecules .
Common Reagents and Conditions:
Reagents: Palladium catalysts, tetrahydrofuran, lithium chloride, tetrabutylammonium iodide.
Conditions: Reactions are typically carried out at elevated temperatures (around 60°C) and monitored by gas chromatography.
Major Products: The major products formed from reactions involving this compound are typically neopentyl-substituted organic compounds. These products are valuable intermediates in organic synthesis .
Scientific Research Applications
Neopentylzinc bromide has several applications in scientific research:
Mechanism of Action
Neopentylzinc bromide exerts its effects through its ability to transfer neopentyl groups to other molecules. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the neopentyl group to the target molecule.
Comparison with Similar Compounds
Neopentylmagnesium bromide: Another organometallic compound used for transferring neopentyl groups.
Neopentylzinc chloride: Similar to neopentylzinc bromide but with a chloride ion instead of bromide.
Neopentylzinc iodide: Similar to this compound but with an iodide ion instead of bromide.
Uniqueness: this compound is unique due to its specific reactivity and stability in palladium-catalyzed cross-coupling reactions. The presence of the bromide ion provides a balance between reactivity and stability, making it a preferred choice for certain synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);2-methanidyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYADSOGAJTMG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676137-12-5 | |
Record name | Zinc, bromo(2,2-dimethylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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